molecular formula C7H7BrClF3N2 B6277532 [2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 2705206-97-7

[2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No.: B6277532
CAS No.: 2705206-97-7
M. Wt: 291.5
InChI Key:
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Description

[2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride: is a versatile chemical compound with the molecular formula C7H6BrF3N2·HCl. It is widely used in scientific research due to its unique properties, which make it valuable for various applications, such as developing new pharmaceuticals and studying complex organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-bromo-4-(trifluoromethyl)aniline+hydrazine hydrate[2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride\text{2-bromo-4-(trifluoromethyl)aniline} + \text{hydrazine hydrate} \rightarrow \text{this compound} 2-bromo-4-(trifluoromethyl)aniline+hydrazine hydrate→[2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: It can participate in substitution reactions, where the bromine or trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is used as a building block in the synthesis of various organic compounds.

    Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

Biology:

    Biochemical Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Cell Signaling: It is employed in research on cell signaling pathways and molecular mechanisms.

Medicine:

    Drug Development: this compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, alter protein conformation, and affect signaling pathways. These interactions lead to various biological effects, including changes in cell function and metabolism.

Comparison with Similar Compounds

  • 2-bromo-4-(trifluoromethyl)aniline
  • 4-bromo-2-(trifluoromethyl)phenylhydrazine
  • 2-bromo-4-(trifluoromethyl)phenylhydrazone

Comparison: Compared to similar compounds, [2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is unique due to its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "2-bromo-4-(trifluoromethyl)aniline", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 2-bromo-4-(trifluoromethyl)aniline in ethanol, add hydrazine hydrate and hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with ethanol and dry under vacuum to obtain [2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride." ] }

CAS No.

2705206-97-7

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.5

Purity

95

Origin of Product

United States

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